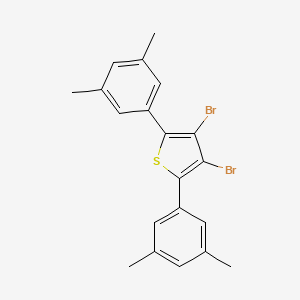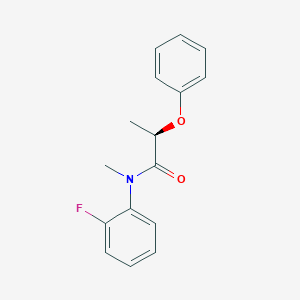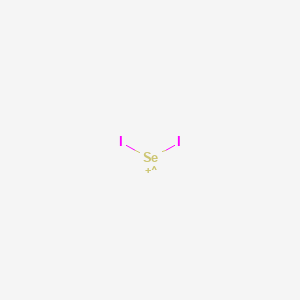
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and two 3,5-dimethylphenyl groups attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene typically involves the bromination of 2,5-bis(3,5-dimethylphenyl)thiophene. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Reduction Reactions: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Substitution Reactions: Various substituted thiophenes depending on the substituent introduced.
Coupling Reactions: Biaryl compounds with extended conjugation.
Reduction Reactions: 2,5-bis(3,5-dimethylphenyl)thiophene.
Applications De Recherche Scientifique
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is used in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene involves its interaction with various molecular targets, depending on the specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts . In biological systems, its interactions with proteins and other biomolecules are studied to understand its potential effects and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromo-2,5-bis(methylthio)thiophene: Similar in structure but with methylthio groups instead of dimethylphenyl groups.
2,5-Dibromo-3,4-ethylenedioxythiophene: Contains ethylenedioxy groups, making it more suitable for electronic applications.
3,3′-Dibromo-5,5′-bis(trimethylsilyl)-2,2′-bithiophene: Used in the synthesis of polymers for organic electronics.
Uniqueness
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is unique due to the presence of the 3,5-dimethylphenyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic characteristics.
Propriétés
Numéro CAS |
925913-06-0 |
|---|---|
Formule moléculaire |
C20H18Br2S |
Poids moléculaire |
450.2 g/mol |
Nom IUPAC |
3,4-dibromo-2,5-bis(3,5-dimethylphenyl)thiophene |
InChI |
InChI=1S/C20H18Br2S/c1-11-5-12(2)8-15(7-11)19-17(21)18(22)20(23-19)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
Clé InChI |
OYBDISLPSBMCOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=C(C(=C(S2)C3=CC(=CC(=C3)C)C)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid](/img/structure/B14191705.png)
![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)




![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)
![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)


